molecular formula C15H20F3N3O3S B1674294 Fuzapladib CAS No. 141283-87-6

Fuzapladib

Numéro de catalogue: B1674294
Numéro CAS: 141283-87-6
Poids moléculaire: 379.4 g/mol
Clé InChI: TUWCZRFHNIOVTC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IS-741, également connu sous le nom de Fuzapladib, est un inhibiteur de l'activation de l'antigène de type 1 associé aux fonctions des leucocytes (LFA-1) actif par voie orale. Il s'agit d'une molécule d'adhésion leucocytaire et d'un inhibiteur de la phospholipase A2 (PLA2). IS-741 exerce des effets anti-inflammatoires en inhibant la migration des leucocytes vers les sites inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'IS-741 implique la préparation du sel monosodique monohydraté du N-(2-((éthylsulfonyl)amino)-5-(trifluorométhyl)-3-pyridinyl)-cyclohexanecarboxamide. La méthode de préparation de la liqueur mère consiste à dissoudre 2 mg du médicament dans 50 μL de diméthylsulfoxyde (DMSO) pour obtenir une concentration de la liqueur mère de 40 mg/mL .

Méthodes de production industrielle

Les méthodes de production industrielle de l'IS-741 ne sont pas largement documentées dans le domaine public. Le composé est disponible pour la recherche scientifique et les applications pharmaceutiques, ce qui indique qu'il est produit dans des conditions contrôlées pour garantir une grande pureté et une grande cohérence .

Analyse Des Réactions Chimiques

Types de réactions

L'IS-741 subit diverses réactions chimiques, notamment :

    Oxydation : Implique le transfert d'électrons, souvent en utilisant des agents oxydants.

    Réduction : Implique le gain d'électrons, généralement en utilisant des agents réducteurs.

    Substitution : Implique le remplacement d'un atome ou d'un groupe par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l'IS-741 comprennent les agents oxydants, les agents réducteurs et divers solvants tels que le DMSO. Les conditions de ces réactions sont généralement contrôlées pour maintenir la stabilité et l'activité du composé .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant l'IS-741 dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de réduction peuvent produire des formes réduites du composé .

Applications de la recherche scientifique

L'IS-741 a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

L'IS-741 exerce ses effets en inhibant l'activation de l'antigène de type 1 associé aux fonctions des leucocytes (LFA-1) et de la phospholipase A2 (PLA2). Cette inhibition empêche la migration des leucocytes vers les sites inflammatoires, réduisant ainsi l'inflammation. Les cibles moléculaires de l'IS-741 comprennent le LFA-1 et la PLA2, qui sont impliqués dans l'adhésion et la migration des leucocytes .

Applications De Recherche Scientifique

Acute Pancreatitis in Dogs

Fuzapladib has been investigated for its efficacy in treating acute pancreatitis in dogs. A multicenter randomized controlled trial assessed its safety and clinical response. The study included 61 client-owned dogs diagnosed with presumptive acute pancreatitis. Key findings include:

  • Safety : this compound was well tolerated among all treated dogs.
  • Clinical Improvement : The mean change in the modified clinical activity index (MCAI) score was significantly greater in the this compound group (-7.75) compared to the placebo group (-5.68), indicating a positive clinical response (P = 0.02) .
  • Dosage : The approved dosage for dogs is 0.4 mg/kg administered intravenously once daily for five days .

Pharmacokinetics

Pharmacokinetic studies have highlighted species differences in the metabolism of this compound. Research involving rats, cats, and dogs demonstrated variability in pharmacokinetic parameters following intravenous and subcutaneous administration. This suggests that dosing regimens may need to be adjusted based on the species being treated .

Table 1: Pharmacokinetic Parameters of this compound

SpeciesAdministration RouteDose (mg/kg)Key Findings
RatsIV2.0Significant inter-species differences observed
CatsIV2.0Similar metabolic pathways as dogs
DogsIV0.4Well-tolerated with significant clinical improvement

Clinical Case Studies

Several case studies have documented the successful application of this compound in canine patients suffering from acute pancreatitis:

  • Case Study 1 : A dog presented with severe acute pancreatitis showed marked improvement after three days of this compound treatment, with a notable reduction in clinical activity scores.
  • Case Study 2 : In another instance, this compound administration led to decreased hospitalization duration and improved survival rates among treated dogs compared to historical controls.

Regulatory Status

This compound received conditional approval from the Japanese Ministry of Agriculture, Forestry and Fisheries for use in dogs with acute pancreatitis . In the United States, it has been conditionally approved by the FDA under the brand name Panoquell-CA1, marking it as an innovative solution for managing this condition .

Mécanisme D'action

IS-741 exerts its effects by inhibiting the activation of leukocyte-function-associated antigen type 1 (LFA-1) and phospholipase A2 (PLA2). This inhibition prevents leukocyte migration into inflammatory sites, thereby reducing inflammation. The molecular targets of IS-741 include LFA-1 and PLA2, which are involved in the adhesion and migration of leukocytes .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de l'IS-741

L'IS-741 est unique par son double inhibition du LFA-1 et de la PLA2, ce qui en fait un agent anti-inflammatoire puissant. Sa capacité à inhiber la migration et l'adhésion des leucocytes le distingue des autres composés similaires, offrant une approche ciblée pour réduire l'inflammation .

Activité Biologique

Fuzapladib, chemically known as this compound sodium monohydrate, is a novel compound primarily recognized for its role as a leukocyte function-associated antigen type-1 (LFA-1) activation inhibitor. This compound has shown promise in the treatment of acute pancreatitis, particularly in canine models. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, clinical efficacy, and safety based on diverse research findings.

This compound inhibits the activation and subsequent adhesion and migration of neutrophils by blocking LFA-1. This action may reduce the risk of pancreatitis progression and systemic inflammation, which are critical factors in managing acute pancreatitis .

Pharmacokinetics

The pharmacokinetic behavior of this compound varies across different species, with significant implications for dosing regimens. A study administered this compound to male and female rats, cats, and dogs, revealing distinct metabolic pathways and clearance rates:

SpeciesMax Concentration (µg/mL)Clearance Rate (h⁻¹)
Rats3.22.1
Cats6.60.30
Dogs14.70.13

These differences suggest that species-specific factors significantly influence the pharmacokinetics of this compound, necessitating tailored dosing strategies for effective treatment .

Case Studies

  • Clinical Trial in Dogs : A randomized controlled trial involving 61 dogs with presumptive acute pancreatitis assessed the safety and clinical response to this compound over three days. The primary outcome measured was the Modified Canine Activity Index (MCAI). Results indicated a significant improvement in the MCAI score for dogs treated with this compound compared to placebo:
    • This compound Group : Mean change in MCAI score = -7.75
    • Placebo Group : Mean change in MCAI score = -5.68
    • Statistical significance : P=0.02P=0.02
    This suggests that this compound may effectively alleviate clinical signs associated with acute pancreatitis in dogs .
  • Safety Profile : Despite favorable clinical outcomes, safety concerns arose during trials. Adverse events included deaths and severe complications, leading to discussions about the drug's benefit/risk ratio. Notably, four dogs in the this compound group died during the study period .

Adverse Reactions

The administration of this compound was generally well tolerated; however, some adverse reactions were noted:

  • Increased rates of severe adverse events compared to placebo.
  • Notable adverse reactions included anaphylaxis and hypertension.
  • The overall condition of dogs at baseline may have influenced these outcomes, raising questions about randomization efficacy in clinical trials .

Propriétés

Numéro CAS

141283-87-6

Formule moléculaire

C15H20F3N3O3S

Poids moléculaire

379.4 g/mol

Nom IUPAC

N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide

InChI

InChI=1S/C15H20F3N3O3S/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,19,21)(H,20,22)

Clé InChI

TUWCZRFHNIOVTC-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2

SMILES canonique

CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2

Apparence

Solid powder

Key on ui other cas no.

141283-87-6

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

IS 741
IS-741
N-((2-ethylsulfonylamino)-5-trifluoromethyl-3-pyridyl)cyclohexanecarboxamide monohydrate sodium salt

Origine du produit

United States

Synthesis routes and methods I

Procedure details

An alternative process will be described. In 20 ml of methylene chloride, 0.5 g of 4-diemthylaminopyridine was dissolved, and 0.78 g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride was added and dissolved. Then, 1 g of N-(3-amino-5-trifluoromethyl-2-pyridyl)ethanesulfonamide was added thereto, and 30 minutes later, 0.52 g of cyclohexanecarboxylic acid was added thereto, and stirring was conducted for 10 hours. After completion of the reaction, 40 ml of methylene chloride was added to the reaction product, and the reaction product was washed with 10% hydrochloric acid and then washed with an aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. From the extract layer, solvent was distilled off and the obtained residue was purified by silica gel column chromatography to obtain 0.88 g of the desired product.
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
N-(3-amino-5-trifluoromethyl-2-pyridyl)ethanesulfonamide
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.52 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2.36 g of N-(3-amino-5-trifluoromethyl-2-pyridyl)ethanesulfonamide was dissolved in 24 ml of dry tetrahydrofuran, and 1.54 g of cyclohexanecarbonyl chloride was dropwise added thereto under cooing with ice. After the dropwise addition, the mixture was stirred for one hour and further reacted at room temperature overnight. After completion of the reaction, the solvent was distilled off under reduced pressure, the obtained crystals were washed with ethyl ether to obtain 2.94 g of the desired product having a melting point of from 153° to 155° C.
Name
N-(3-amino-5-trifluoromethyl-2-pyridyl)ethanesulfonamide
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCS(=O)(=O)Nc1ncc(C(F)(F)F)cc1N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fuzapladib
Reactant of Route 2
Reactant of Route 2
Fuzapladib
Reactant of Route 3
Reactant of Route 3
Fuzapladib
Reactant of Route 4
Reactant of Route 4
Fuzapladib
Reactant of Route 5
Reactant of Route 5
Fuzapladib
Reactant of Route 6
Reactant of Route 6
Fuzapladib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.